molecular formula C19H16N6O B10874999 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10874999
M. Wt: 344.4 g/mol
InChI Key: KPKYBMDJSMPQKF-UHFFFAOYSA-N
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Description

7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. It features a fused ring system combining pyrrolo, triazolo, and pyrimidine moieties, which are known for their significant biological and pharmacological activities. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Pyrrolo Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Triazolo Moiety: This can be achieved through a cycloaddition reaction, where an azide reacts with an alkyne or nitrile group.

    Pyrimidine Ring Formation: This step usually involves the condensation of a suitable amine with a diketone or similar compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar fused ring system and is also studied for its pharmacological properties.

    Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry.

Uniqueness

What sets 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its specific combination of functional groups and fused rings, which confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H16N6O/c1-12-13(2)24(10-14-6-5-9-26-14)18-16(12)19-22-17(23-25(19)11-21-18)15-7-3-4-8-20-15/h3-9,11H,10H2,1-2H3

InChI Key

KPKYBMDJSMPQKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)CC5=CC=CO5)C

Origin of Product

United States

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